molecular formula C13H9Cl2N3O3 B2401914 Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate CAS No. 1808694-31-6

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate

Cat. No. B2401914
CAS RN: 1808694-31-6
M. Wt: 326.13
InChI Key: QPKZFZSGYWTUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPB-Me and has a molecular formula of C14H10Cl2N4O2. CPB-Me is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.

Mechanism Of Action

CPB-Me exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, CPB-Me reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPB-Me has been shown to have several biochemical and physiological effects. In animal studies, CPB-Me has been shown to reduce inflammation and pain. CPB-Me has also been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

CPB-Me has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. CPB-Me is also soluble in organic solvents, which makes it easy to handle and use in experiments. However, one limitation of CPB-Me is that it is not water-soluble, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on CPB-Me. One potential direction is the development of new drugs based on CPB-Me for the treatment of pain and inflammation. Another potential direction is the investigation of the antioxidant properties of CPB-Me for the treatment of oxidative stress-related diseases. Additionally, further research is needed to investigate the safety and toxicity of CPB-Me in humans.
In conclusion, CPB-Me is a chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. CPB-Me has several advantages for use in laboratory experiments, but further research is needed to investigate its safety and toxicity in humans.

Synthesis Methods

CPB-Me can be synthesized through a series of chemical reactions. The synthesis process involves the reaction of 4-chloro-3-nitrobenzoic acid with 6-chloropyrazine-2-carboxylic acid. The resulting product is then reduced using a reducing agent such as SnCl2 to form the amine derivative. The final step involves the reaction of the amine derivative with methyl chloroformate to form CPB-Me.

Scientific Research Applications

CPB-Me has shown potential in various scientific research applications. One of the primary applications of CPB-Me is in the field of medicinal chemistry. CPB-Me has been shown to possess anti-inflammatory and analgesic properties, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

methyl 4-chloro-3-[(6-chloropyrazine-2-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3/c1-21-13(20)7-2-3-8(14)9(4-7)18-12(19)10-5-16-6-11(15)17-10/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZFZSGYWTUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate

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